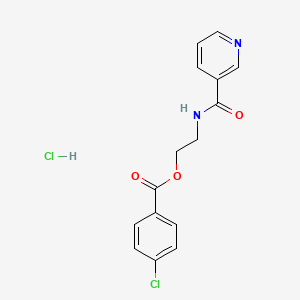

2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis pathway for “2-(Nicotinamido)ethyl 4-chlorobenzoate hydrochloride” is not available, similar compounds such as “2-(Dimethylamino)ethyl 4-chlorobenzoate hydrochloride” and “Ethyl 4-chlorobenzoate” are synthesized using various organic chemistry reactions . The synthesis would likely involve the reaction of a nicotinamide derivative with an ethyl 4-chlorobenzoate derivative in the presence of a suitable catalyst.Applications De Recherche Scientifique

Supramolecular Chemistry

One significant application of nicotinamide-related compounds is in the construction of supramolecular structures. For example, nicotinamide has been utilized as a supramolecular reagent in synthesizing copper(II) chlorobenzoate complexes. These structures exhibit intriguing hydrogen-bonding networks, which are pivotal for developing materials with novel properties. The coordination chemistry involved offers insights into the steric hindrance and supramolecular interactions crucial for materials science (Halaška et al., 2013).

Crystal Engineering

Nicotinamide and chlorobenzoate derivatives have been explored for their potential in crystal engineering. The study on the Zn(II) 2-chlorobenzoate complex with nicotinamide, for instance, provides valuable insights into the thermal decomposition mechanisms of such complexes and their crystal structures. These findings contribute to the broader field of coordination chemistry and materials science, especially in understanding the thermal stability and decomposition pathways of metal-organic frameworks (Findoráková et al., 2010).

Antimicrobial and Biological Applications

Nicotinamides have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects. The structural characterization of nicotinamide derivatives, such as 2-nicotinamido-1,3,4-thiadiazole, underlines their potential in inhibiting biological processes crucial for the survival of pathogens. This insight is particularly relevant for designing novel antimicrobial agents that target specific biological pathways (Burnett et al., 2015).

Pharmaceutical Co-crystal Formation

The co-crystal formation between 2-chloro-4-nitrobenzoic acid and nicotinamide highlights another fascinating application. Co-crystals can enhance pharmaceutical compounds' solubility, stability, and bioavailability, providing a strategic approach to drug formulation and development. The study of such co-crystals can offer novel insights into the design of more efficient and effective pharmaceuticals (Lemmerer et al., 2010).

Herbicidal Activity

Further research into N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has unveiled potential applications in agriculture, specifically as herbicides. Some of these compounds have shown promising herbicidal activity against certain weeds, suggesting a route to discovering new, natural-product-based herbicides (Yu et al., 2021).

Propriétés

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3.ClH/c16-13-5-3-11(4-6-13)15(20)21-9-8-18-14(19)12-2-1-7-17-10-12;/h1-7,10H,8-9H2,(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGNULMUAYCIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)

![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)

![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)